1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique combination of a cyclopropyl group, a thiadiazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiadiazole ring. The cyclopropyl group is introduced through cyclopropanation reactions, while the piperidine ring is formed via cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C17H18N4S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4S/c18-12-17(14-4-2-1-3-5-14)8-10-21(11-9-17)16-20-19-15(22-16)13-6-7-13/h1-5,13H,6-11H2 |
InChI Key |
YMLBMDPYXVOSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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